molecular formula C26H26N2O5S B2632324 N-[5-({[(2-methoxyethyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide CAS No. 1251582-44-1

N-[5-({[(2-methoxyethyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B2632324
CAS No.: 1251582-44-1
M. Wt: 478.56
InChI Key: DZTOKNWRHSZLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[5-({[(2-methoxyethyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of benzenesulfonamide derivatives have been explored for their potential applications in medicinal chemistry and materials science. Studies have detailed the preparation of novel compounds with specific benzenesulfonamide groups for their photophysical and photochemical properties, which are crucial for applications like photodynamic therapy and photocatalysis (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2021).

Antimicrobial and Anticancer Activities

  • Several studies have investigated the antimicrobial and anticancer activities of benzenesulfonamide derivatives. Compounds with benzenesulfonamide moieties have shown considerable antibacterial activity, highlighting their potential in developing new antimicrobial agents (Patel & Agravat, 2009; Habib, Hassan, & El‐Mekabaty, 2013). Furthermore, novel aminothiazole-paeonol derivatives incorporating benzenesulfonamide have been synthesized, characterized, and evaluated for their anticancer effect, indicating high anticancer potential against various cancer cell lines (Tsai et al., 2016).

Enzyme Inhibition

  • Research on benzenesulfonamide derivatives has also covered their role as enzyme inhibitors, particularly carbonic anhydrase inhibitors, showcasing their application in treating conditions like glaucoma (Casini et al., 2003).

Synthesis Techniques

  • Innovative synthesis techniques, such as microwave-assisted synthesis, have been applied to the preparation of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, demonstrating the efficiency and effectiveness of modern synthetic methods in creating complex molecules with potential anticancer activity (Kumar et al., 2015).

Analytical Applications

  • The development of novel analytical methods for detecting benzotriazole, benzothiazole, and benzenesulfonamide compounds in environmental samples showcases the relevance of these chemicals in environmental science and pollution studies (Speltini et al., 2016).

Properties

IUPAC Name

N-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-4-32-24-16-10-8-14-21(24)26-27-22(19(2)33-26)18-28(23-15-9-11-17-25(23)31-3)34(29,30)20-12-6-5-7-13-20/h5-17H,4,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTOKNWRHSZLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.